molecular formula C18H21NOS2 B2627547 3-(Phenylthio)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one CAS No. 1396746-45-4

3-(Phenylthio)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one

Cat. No.: B2627547
CAS No.: 1396746-45-4
M. Wt: 331.49
InChI Key: CNMFNWRWMVVCHZ-UHFFFAOYSA-N
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Description

3-(Phenylthio)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one is a complex organic compound that features a combination of phenylthio and thiophenyl groups attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylthio)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Thiophen-3-yl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a thiophen-3-yl group using a thiophenylating agent.

    Attachment of the Phenylthio Group: The phenylthio group is introduced through a nucleophilic substitution reaction, where a phenylthiol is reacted with an appropriate electrophile.

    Formation of the Propan-1-one Backbone: The final step involves the formation of the propan-1-one backbone through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylthio)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenylthio and thiophen-3-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Phenylthio)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Phenylthio)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Phenylthio)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one: Similar structure but with a thiophen-2-yl group.

    3-(Phenylthio)-1-(4-(furan-3-yl)piperidin-1-yl)propan-1-one: Similar structure but with a furan-3-yl group.

    3-(Phenylthio)-1-(4-(pyridin-3-yl)piperidin-1-yl)propan-1-one: Similar structure but with a pyridin-3-yl group.

Uniqueness

The uniqueness of 3-(Phenylthio)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-phenylsulfanyl-1-(4-thiophen-3-ylpiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS2/c20-18(9-13-22-17-4-2-1-3-5-17)19-10-6-15(7-11-19)16-8-12-21-14-16/h1-5,8,12,14-15H,6-7,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMFNWRWMVVCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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